molecular formula C17H14ClN3O2 B14224070 Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate CAS No. 827030-81-9

Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate

Cat. No.: B14224070
CAS No.: 827030-81-9
M. Wt: 327.8 g/mol
InChI Key: JNIXTWMVXBXDPT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate typically involves the reaction of 2-chloroquinazoline with methyl 4-aminobenzoate. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate involves its interaction with specific molecular targets. The quinazoline ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate: Characterized by the presence of a quinazoline ring and a benzoate ester group.

    This compound: Similar structure but with different substituents on the quinazoline ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

827030-81-9

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

methyl 4-[(2-chloroquinazolin-4-yl)methylamino]benzoate

InChI

InChI=1S/C17H14ClN3O2/c1-23-16(22)11-6-8-12(9-7-11)19-10-15-13-4-2-3-5-14(13)20-17(18)21-15/h2-9,19H,10H2,1H3

InChI Key

JNIXTWMVXBXDPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC2=NC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

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